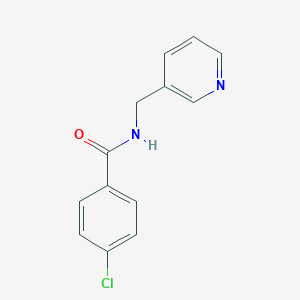![molecular formula C18H15N5O2 B398760 8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 300732-62-1](/img/structure/B398760.png)
8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pteridines are heterocyclic compounds that are widely distributed in living organisms, primarily as reduced coenzymes . They participate in metabolic reactions and are known for their diverse biological properties . They are used in clinical applications as anticancer, antiviral, antibacterial, and diuretic drugs .
Synthesis Analysis
The synthesis of pteridines is mainly from the pyrimidine, but there are examples from the pyrazine . The physical properties and reactions include photochemistry, substitution at ring nitrogens, nucleophilic substitution at ring carbons, organometallic couplings, and methods for side chain elaboration and extension .Molecular Structure Analysis
Structurally, pteridines are a conjugated system of pyrazine and pyrimidine rings, which is accompanied by a carbonyl group (C=O) at the C4 position and an amino group (NH2) at the C2 position .Chemical Reactions Analysis
Pteridines are involved in a variety of chemical reactions, including photochemistry, substitution at ring nitrogens, nucleophilic substitution at ring carbons, and organometallic couplings .Physical and Chemical Properties Analysis
The physical and chemical properties of pteridines depend on their specific structure. They are generally characterized by their ability to participate in a variety of chemical reactions, including photochemistry and various types of substitutions .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
8-amino-3-benzyl-7-methyl-1H-benzo[g]pteridine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-10-7-13-14(8-12(10)19)21-16-15(20-13)17(24)23(18(25)22-16)9-11-5-3-2-4-6-11/h2-8H,9,19H2,1H3,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJTYVQFSDEEIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C3C(=N2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
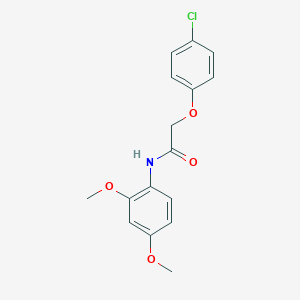
![Ethyl 4-[(2-bromo-4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B398679.png)
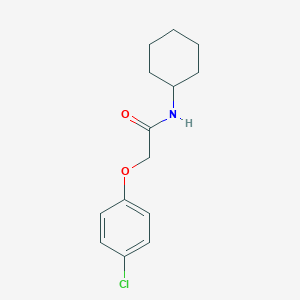

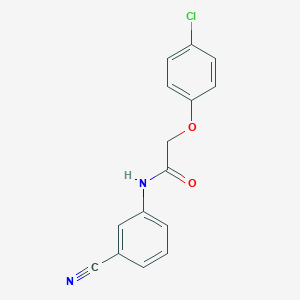
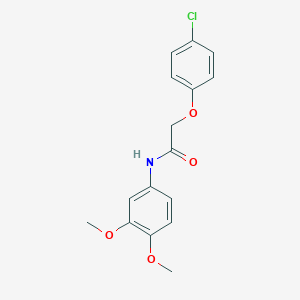
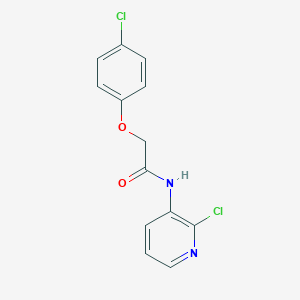

![[(E)-[amino(phenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate](/img/structure/B398687.png)
![[[Amino(phenyl)methylidene]amino] 2,4-dichlorobenzoate](/img/structure/B398689.png)

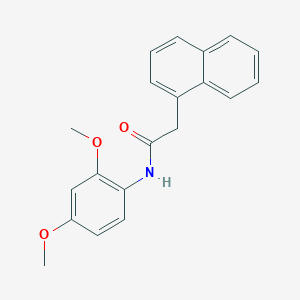
![2-[(1-Naphthylacetyl)amino]benzamide](/img/structure/B398698.png)
